2-(2-oxopyrrolidin-1-yl)butanoic Acid
CAS No.: 67118-31-4
Cat. No.: VC21335277
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 67118-31-4 |
---|---|
Molecular Formula | C8H13NO3 |
Molecular Weight | 171.19 g/mol |
IUPAC Name | 2-(2-oxopyrrolidin-1-yl)butanoic acid |
Standard InChI | InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) |
Standard InChI Key | IODGAONBTQRGGG-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)N1CCCC1=O |
Canonical SMILES | CCC(C(=O)O)N1CCCC1=O |
Appearance | White to Off-White Solid |
Melting Point | 154 - 157°C |
Chemical Identity and Structure
Nomenclature and Identification
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is identified by several key parameters that allow for its precise cataloging in chemical databases and research literature. The compound possesses a specific stereochemistry at the C-2 position, which significantly influences its biological activity and chemical behavior.
The compound is registered under multiple identification systems, as detailed in Table 1:
Parameter | Value |
---|---|
IUPAC Name | (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid |
CAS Number | 102849-49-0 |
Molecular Formula | C8H13NO3 |
Molecular Weight | 171.19 g/mol |
European Community (EC) Number | 600-362-5 |
UNII | S19061909R |
ChEBI ID | CHEBI:143418 |
ChEMBL ID | CHEMBL1287 |
The compound is also known by several synonyms, including UCB-L 057, Levetiracetam-1, Levetiracetam Acid Imp, and Levetiracetam Metabolite, reflecting its relationship to the anticonvulsant drug Levetiracetam .
Structural Characteristics
The molecular structure of (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid features a pyrrolidinone ring (a five-membered lactam) attached to a butanoic acid moiety. The stereogenic center at the C-2 position of the butanoic acid chain has the S configuration, which is critical for its specific biological activities .
The structural representation can be characterized by:
-
A pyrrolidinone ring with a carbonyl group at position 2
-
A butanoic acid side chain connected to the nitrogen of the pyrrolidinone
-
A stereogenic center at the alpha carbon of the butanoic acid chain with S configuration
Physical and Chemical Properties
Physical Characteristics
(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid presents as a white to off-white solid with specific physical properties that determine its handling and storage requirements. These properties are crucial for researchers and pharmaceutical manufacturers working with this compound.
Table 2 summarizes the key physical properties of the compound:
Property | Value |
---|---|
Physical State | Solid |
Color | White to Off-White |
Melting Point | 118-121°C |
Boiling Point | 371.0±25.0 °C (Predicted) |
Density | 1.227±0.06 g/cm³ (Predicted) |
Solubility | Slightly soluble in Acetone, Chloroform, Methanol |
pKa | 3.76±0.10 (Predicted) |
The compound requires specific storage conditions, being recommended to be kept sealed in a dry environment and stored in a freezer below -20°C to maintain its stability and purity .
Chemical Reactivity
Biological Activity and Pharmacological Properties
Pharmacological Applications
The primary significance of (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid lies in its relationship to Levetiracetam and its potential neuroprotective properties. As Levetiracetam is widely used in the treatment of epilepsy, understanding the properties and biological activities of its metabolites and impurities, including (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is important for comprehensive pharmacological research .
The compound may have applications in:
-
Neurological research, particularly in epilepsy studies
-
Development of new anticonvulsant medications
-
Understanding the metabolic pathway of Levetiracetam in vivo
Analytical Considerations
Reference Standards
Research Applications
Pharmaceutical Development
As an impurity in Levetiracetam synthesis and a potential metabolite, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid plays a significant role in pharmaceutical development:
These applications make the compound valuable in pharmaceutical research and development, particularly in the field of anticonvulsant medications .
Structure-Activity Relationship Studies
The structural features of (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, particularly its stereochemistry, make it interesting for structure-activity relationship (SAR) studies. By comparing its activity with related compounds, researchers can gain insights into:
-
The importance of stereochemistry for biological activity
-
The role of specific functional groups in interacting with biological targets
-
Potential modifications that could enhance therapeutic efficacy or reduce side effects
Such studies contribute to our understanding of how molecular structure influences biological activity and can guide the development of new therapeutic agents .
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, each with its unique properties and applications. Table 3 presents a comparison of the compound with some of its structural analogs:
Compound Name | CAS Number | Key Differences |
---|---|---|
1-Methyl-5-oxopyrrolidine-2-carboxylic acid | 72442-37-6 | Contains a methyl group instead of butanoic acid |
1-Stearoylpyrrolidine-2-carboxylic acid | 113845-55-9 | Contains a long-chain fatty acid moiety |
(R)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid | 952345-00-5 | Has R configuration instead of S |
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid | 499183-16-3 | Contains an additional carbonyl group in the pyrrolidine ring |
These structural relationships help in understanding how minor modifications to the molecular structure can influence the chemical and biological properties of the compound .
Relationship to Levetiracetam
(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is closely related to Levetiracetam, an established anticonvulsant medication. The main structural difference is that (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid contains a carboxylic acid group where Levetiracetam has an amide group. This relationship is significant because:
-
It may explain some shared pharmacological properties
-
It suggests potential metabolic pathways for Levetiracetam in vivo
-
It provides insights into structure-activity relationships important for drug development
Understanding this relationship contributes to our knowledge of how structural modifications affect the pharmacological properties of these compounds .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume